molecular formula C12H10ClNO2S B2427565 (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 593274-20-5

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2427565
CAS No.: 593274-20-5
M. Wt: 267.73
InChI Key: KCUZZANLVJZCQR-YFHOEESVSA-N
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Description

(5Z)-5-[(3-Chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative of interest in pharmacological research, particularly in the study of metabolic diseases and oncology. As part of the TZD class, its primary mechanism of action is understood to be through its activity as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist . Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, making this compound a valuable tool for investigating insulin sensitization and new pathways for type 2 diabetes management . The (5Z) stereochemistry and 3-ethyl substitution on the thiazolidinedione ring are structural features common to several potent PPAR-γ agonists, influencing the compound's binding affinity and specificity for the receptor's active site . Beyond metabolic research, thiazolidinedione derivatives have demonstrated potential in oncological studies. Patent literature indicates that structurally related (Z)-5-arylmethylidene-1,3-thiazolidine-2,4-dione compounds have been investigated for their inhibitory effects on Pim-1 kinase, a promising target for treating certain leukemias, lymphomas, and solid tumors . The specific substitution pattern on the phenyl ring, such as the 3-chloro group in this compound, is a key determinant of its biological activity and research application profile . This product is supplied for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Molecular Formula: C₁₂H₁₀ClNO₂S Molecular Weight: 267.73 g/mol CAS Number: Information not located in search results. Storage: Store under inert atmosphere at -20°C. Handling: For research use only.

Properties

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZZANLVJZCQR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-ethyl-1,3-thiazolidine-2,4-dione with 3-chlorobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The anticancer properties of thiazolidinediones, including (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, have been extensively studied. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Breast Cancer
In a study evaluating several thiazolidinedione derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione exhibited significant cytotoxicity. The MTT assay demonstrated that these compounds reduced cell viability in a dose-dependent manner, suggesting their potential as targeted therapies for breast cancer .

Table 1: Anticancer Activity of Thiazolidinedione Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
5MCF-715.0Induction of apoptosis
7MDA-MB-23120.0Cell cycle arrest
9MCF-712.5Inhibition of proliferation

Antimicrobial Properties

Thiazolidinediones have also shown promise as antimicrobial agents. Various derivatives have been tested for their effectiveness against different bacterial strains.

Case Study: Antibacterial Activity
A study on the antimicrobial activity of thiazolidine derivatives indicated that (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 μg/mL, highlighting its potential as a novel antibacterial agent .

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

Compound IDBacterial StrainMIC (µg/mL)Type of Activity
AStaphylococcus aureus4Bactericidal
BStreptococcus pyogenes8Bacteriostatic
CBacillus subtilis16Bactericidal

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The compound’s structure allows it to fit into the binding site of these receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: A simpler lactam structure with different applications.

    5-Hydroxymethylfurfural (5-HMF): Another compound with a different core structure but similar functional groups.

    2-Bromo-5-methylpyridine: A halogenated aromatic compound with distinct reactivity.

Uniqueness

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidinedione core with a chlorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, characterized by a thiazolidine ring fused with a dione structure and a chlorophenyl group. This compound is being investigated for its potential biological activities, particularly in the fields of medicine and pharmacology.

The compound has the following chemical structure:

  • IUPAC Name : (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C12H10ClN2O2S
  • CAS Number : 593274-20-5

The biological activity of (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism. The compound's structure allows it to modulate PPAR activity, potentially leading to therapeutic effects such as improved insulin sensitivity and anti-inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones, including this compound. Research indicates that derivatives of thiazolidinediones exhibit significant anti-breast cancer activity against cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins, where the compound decreases anti-apoptotic proteins while increasing pro-apoptotic members .

Case Study :
In one study, several thiazolidinedione derivatives were synthesized and tested for their cytotoxic effects on breast cancer cells. Compounds were evaluated using the MTT assay, revealing that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner. Notably, compounds with structural similarities to (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione demonstrated promising results .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Thiazolidinediones are known to inhibit inflammatory pathways and reduce cytokine production. This property is particularly beneficial in managing conditions like diabetes and metabolic syndrome, where inflammation plays a significant role .

Comparative Biological Activity Table

Activity Type Description Reference
AnticancerInduces apoptosis in breast cancer cells (MCF-7, MDA-MB-231)
Anti-inflammatoryInhibits cytokine production and inflammatory pathways
AntidiabeticModulates PPAR activity to improve insulin sensitivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation. A typical procedure involves refluxing 3-ethyl-1,3-thiazolidine-2,4-dione with 3-chlorobenzaldehyde in ethanol using piperidine as a catalyst. Variables to optimize include:

  • Solvent : Ethanol or dimethylformamide (DMF) for polar intermediates .
  • Catalyst : Piperidine (5–10 mol%) to enhance reaction kinetics .
  • Temperature : Reflux (~80°C for ethanol) to balance reaction rate and side-product formation .
  • Purification : Crystallization from ethanol or column chromatography (Rf value ~0.5 in ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound, and what spectral markers confirm its Z-configuration?

  • Analytical Techniques :

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl), ethyl group (δ 1.2–1.4 ppm for –CH2CH3), and the exocyclic methylidene proton (δ ~7.9 ppm, singlet for Z-configuration) .
  • ¹³C NMR : Carbonyl signals at δ 167–170 ppm (C2 and C4), methylidene carbon at δ ~125 ppm .
  • IR : Stretching vibrations at ~1740 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 750 cm⁻¹ (C–Cl) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical m/z (e.g., 296.03 for C₁₂H₁₀ClNO₂S) .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting PPAR-γ or antifungal proteins?

  • Protocol :

  • Ligand Preparation : Generate 3D structures using ChemSketch or BIOVIA, then minimize energy with Schrödinger’s "SMALL MOLECULE" tool .
  • Protein Selection : Retrieve PPAR-γ (PDB: 1NYX) or fungal CYP51 (PDB: 5TZ1) from the RCSB database.
  • Docking : Use Glide XP mode for precision, focusing on interactions between the chlorophenyl group and hydrophobic pockets (e.g., Leu330 in PPAR-γ) .
  • Validation : Compare docking scores (e.g., –8.2 kcal/mol) with known agonists (e.g., rosiglitazone: –9.1 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability in anticancer assays)?

  • Approach :

  • Standardized Assays : Use MTT tests with fixed cell lines (e.g., MCF-7 for breast cancer) and matched incubation times (48–72 hrs) .
  • Solubility Control : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Thermodynamic Profiling : Measure solubility in buffer (pH 1.2–7.4) at 25–37°C to correlate bioavailability with activity .
  • Metabolite Screening : LC-MS to identify degradation products (e.g., quinone derivatives from oxidation) that may alter efficacy .

Q. How can cyclodextrin complexes improve the solubility and formulation of this compound for in vivo studies?

  • Method :

  • Complexation : Mix with β-cyclodextrin (1:1 molar ratio) in water, stir for 24 hrs, and lyophilize .
  • Characterization :
  • Phase Solubility : Higuchi plot to determine stability constant (K ~200 M⁻¹) .
  • DSC : Endothermic peak shift confirms inclusion complex formation .
  • In Vivo Testing : Administer cyclodextrin-formulated compound (10 mg/kg) in rodent models to assess bioavailability via HPLC plasma analysis .

Q. What crystallographic techniques confirm the spatial arrangement of the methylidene and chlorophenyl groups?

  • Crystallography :

  • Single-Crystal X-ray : Grow crystals via slow evaporation (ethanol/water). Key parameters:
  • Space Group : P2₁/c (monoclinic) .
  • Torsion Angles : C5–C6–C7–Cl1 (~175°) confirms planar Z-configuration .
  • Electron Density Maps : Analyze residual density (<0.3 eÅ⁻³) to rule out disorder .

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